Diisopropyl carbonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dipropan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPVESVJOFYWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871931 | |
| Record name | Dipropan-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6482-34-4 | |
| Record name | Dipropan-2-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Kinetics in Diisopropyl Carbonate Chemistry
Mechanistic Investigations of Carbonate Formation
The formation of diisopropyl carbonate involves the creation of a carbonate functional group flanked by two isopropyl groups. The primary routes for this synthesis are carbonylation, transesterification, and dehydration condensation, each proceeding through distinct mechanistic steps.
Oxidative carbonylation of alcohols represents a significant pathway for producing dialkyl carbonates. This process typically involves reacting an alcohol with carbon monoxide (CO) and an oxidizing agent, often in the presence of a catalyst. While specific studies on isopropanol (B130326) carbonylation to DIPC are not extensively detailed in publicly available literature, the mechanism can be inferred from studies on similar alcohols, such as methanol (B129727) to dimethyl carbonate (DMC).
The oxidative carbonylation of methanol over copper-based catalysts, for instance, is a well-studied industrial process. Mechanistic investigations using techniques like steady-state isotopic transient kinetic analysis (SSITKA) and diffuse reflectance Fourier transform spectroscopy (DRIFTS) on CuY zeolite catalysts have revealed key intermediates. The reaction is understood to proceed via a monodentate monomethyl carbonate (MMC) species. This intermediate is formed through the concerted action of an adsorbed methoxide (B1231860) species and carbon monoxide, with the involvement of gas-phase methanol. It is proposed that lattice oxygen from the catalyst (e.g., CuOₓ) participates in the formation of the intermediate, and a gas-phase oxidant is required to re-oxidize the catalyst.
A plausible analogous mechanism for this compound formation from isopropanol would involve:
Activation of Isopropanol: Isopropanol adsorbs onto the catalyst surface, forming an isopropoxide intermediate.
CO Insertion: Carbon monoxide reacts with the adsorbed isopropoxide to form a monoisopropyl carbonate intermediate.
Reaction with a Second Isopropanol Molecule: The monoisopropyl carbonate intermediate reacts with another molecule of isopropanol to yield this compound and water.
Catalyst Re-oxidation: The reduced catalyst is re-oxidized by an oxidant (like O₂) to complete the catalytic cycle.
Alternative, non-oxidative carbonylation routes often rely on highly reactive and toxic precursors like phosgene (B1210022), which are being phased out due to environmental and safety concerns. aiche.org
Transesterification is a widely used and versatile method for synthesizing dialkyl carbonates. This equilibrium-driven reaction involves the exchange of an alkoxy group of a starting carbonate ester with the alkoxy group of an alcohol. DIPC can be synthesized by reacting a readily available carbonate, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC), with isopropanol.
The mechanism of transesterification depends on whether the reaction is catalyzed by an acid or a base. masterorganicchemistry.com
Base-Catalyzed Mechanism: This is the more common approach for dialkyl carbonate synthesis. The mechanism involves the nucleophilic attack of an isopropoxide ion (formed by the reaction of isopropanol with the base catalyst) on the electrophilic carbonyl carbon of the starting carbonate (e.g., DMC). This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a methoxide ion (in the case of DMC) to form this compound. The process can occur in two steps, with methyl isopropyl carbonate formed as an intermediate.
Step 1: DMC + Isopropanol ⇌ Methyl Isopropyl Carbonate + Methanol Step 2: Methyl Isopropyl Carbonate + Isopropanol ⇌ this compound + Methanol
Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the starting carbonate is first protonated by the acid catalyst. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by isopropanol. A tetrahedral intermediate is formed, followed by a series of proton transfer steps, and finally, the elimination of the original alcohol (e.g., methanol) to yield the product. masterorganicchemistry.com
The efficiency of transesterification is often dictated by shifting the reaction equilibrium. This can be achieved by using an excess of the reactant alcohol (isopropanol) or by removing the lower-boiling alcohol by-product (e.g., methanol) via distillation. uhasselt.be
The direct synthesis of dialkyl carbonates from carbon dioxide (CO₂) and alcohols is an attractive, atom-economical route. However, this dehydration condensation reaction is thermodynamically unfavorable and limited by a low equilibrium conversion. nih.govbath.ac.uk
2 (CH₃)₂CHOH + CO₂ ⇌ (CH₃)₂CH-O-C(O)-O-CH(CH₃)₂ + H₂O
To overcome this thermodynamic barrier, the reaction is typically carried out in the presence of a dehydrating agent (or "water trap") to remove the water by-product and drive the equilibrium towards the product side. Research has shown the effectiveness of cerium(IV) oxide (CeO₂) as a catalyst for this reaction, coupled with chemical dehydrants. researchgate.net
Mechanistic proposals for this pathway suggest the following steps:
Formation of Monoalkyl Carbonate: CO₂ reacts with an alcohol in the presence of a base to form a monoalkyl carbonate species. nih.gov For DIPC synthesis, isopropanol would react with CO₂ to form isopropyl carbonate.
Reaction with Dehydrating Agent: The formed water molecule is consumed by the dehydrating agent. Agents like 2-cyanopyridine (B140075), 2-furonitrile (B73164), and tetraalkyl orthosilicates have been investigated. nih.govresearchgate.net For example, tetraalkyl orthosilicates react with water to form silanols and subsequently stable disiloxanes, co-producing alcohol that can re-enter the reaction. nih.gov
Carbonate Formation: The reaction proceeds to form the final dialkyl carbonate product. The CeO₂ catalyst is believed to facilitate the key surface reactions.
Studies comparing dehydrating agents have found that 2-furonitrile is particularly effective for the synthesis of DIPC from CO₂ and isopropanol, achieving yields up to 50%. researchgate.net
Across the various synthetic pathways, the formation of specific intermediates is a critical mechanistic feature.
Monoalkyl Carbonates: As mentioned, monoalkyl carbonates are key intermediates in several routes. In oxidative carbonylation, an adsorbed monoisopropyl carbonate is the likely precursor to DIPC. nih.gov In the direct synthesis from CO₂, the formation of an isopropyl carbonate salt from isopropanol and CO₂ is a proposed initial step before subsequent dehydration and reaction. nih.gov In transesterification starting from a symmetric carbonate like DMC, the unsymmetrical intermediate, methyl isopropyl carbonate, is formed en route to the final DIPC product.
Carbamates: While not direct intermediates in the primary pathways to this compound, carbamates can play a role in related processes. For instance, in syntheses starting from urea (B33335) and an alcohol (a route used for other carbonates), carbamate (B1207046) intermediates are formed from the reaction of isocyanic acid (from urea decomposition) with the alcohol. These carbamates can then react with another alcohol molecule to produce the carbonate.
The identification and characterization of these intermediates are often accomplished through spectroscopic methods (e.g., in-situ FTIR) and computational studies, providing crucial insights into the reaction mechanism. aiche.org
Kinetic Modeling and Rate Law Determination
Kinetic modeling is essential for understanding reaction rates, optimizing process conditions, and designing reactors. A rate law is a mathematical expression that relates the rate of a reaction to the concentration of its reactants. libretexts.org
Rate = k[A]ᵐ[B]ⁿ
Here, k is the rate constant, [A] and [B] are the concentrations of the reactants, and m and n are the reaction orders with respect to each reactant, which must be determined experimentally. libretexts.org
While specific, detailed kinetic studies and established rate laws for the synthesis of this compound are not extensively reported in the literature, the methodologies applied to similar carbonate syntheses provide a clear framework. For the transesterification of ethylene (B1197577) carbonate with methanol to produce DMC, for example, a comprehensive kinetic study was conducted using KOH as a catalyst. The reaction orders, rate constants, and activation energies for both the forward and reverse reactions were determined by fitting experimental concentration-time data to a proposed rate law.
A hypothetical kinetic study for the transesterification of DMC with isopropanol to DIPC would involve:
Experimental Data Collection: Conducting a series of batch reactor experiments under varying conditions (temperature, catalyst concentration, reactant molar ratios).
Initial Rate Analysis: Measuring the initial rate of DIPC formation at different initial reactant concentrations to determine the reaction orders (m and n). youtube.com
Model Fitting: Proposing a plausible reaction mechanism and deriving a corresponding rate law. The experimental data would then be fitted to this model using numerical methods to determine the rate constants (k).
Activation Energy Calculation: Performing experiments at different temperatures allows for the calculation of the activation energy (Ea) using the Arrhenius equation, which relates the rate constant to temperature.
The table below shows illustrative kinetic parameters determined for the transesterification of ethylene carbonate with methanol, a reaction analogous to those used for DIPC synthesis.
| Parameter | Forward Reaction | Backward Reaction |
|---|---|---|
| Reaction Order | 0.87 | 2.15 |
| Activation Energy (kJ/mol) | 12.73 | 29.28 |
Data derived from a kinetic study on dimethyl carbonate synthesis by transesterification of ethylene carbonate with methanol.
Such kinetic models are invaluable for process simulation and scaling up from laboratory to industrial production. xdhg.com.cn
Thermodynamic Considerations in Carbonate Synthesis
The feasibility and equilibrium position of a chemical reaction are governed by thermodynamics, specifically the change in Gibbs free energy (ΔG), which incorporates changes in enthalpy (ΔH) and entropy (ΔS).
ΔG = ΔH - TΔS
A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous reaction under standard conditions.
For the synthesis of dialkyl carbonates, thermodynamic parameters are a critical consideration. The direct synthesis from CO₂ and an alcohol is particularly challenging. For instance, the formation of DMC and diethyl carbonate (DEC) from their respective alcohols and CO₂ is an exothermic process (negative ΔH), but it is accompanied by a large decrease in entropy (negative ΔS) because two moles of alcohol and one mole of CO₂ combine to form one mole of carbonate and one mole of water. nih.gov This large, unfavorable entropy change results in a positive Gibbs free energy (ΔG > 0) at typical reaction temperatures, making the reaction non-spontaneous and leading to very low equilibrium conversions. bath.ac.uknih.gov
Computational studies have estimated the energy change for the formation of this compound from isopropanol and CO₂ to be +9.6 kJ/mol, indicating it is also an endergonic (non-spontaneous) reaction under the calculated conditions. researchgate.net
The table below compares key thermodynamic data for the direct synthesis of DMC and DEC from CO₂ and the corresponding alcohol, illustrating the general thermodynamic hurdles for this class of reactions.
| Parameter | DMC Synthesis | DEC Synthesis |
|---|---|---|
| Reaction | 2 CH₃OH + CO₂ ⇌ DMC + H₂O | 2 CH₃CH₂OH + CO₂ ⇌ DEC + H₂O |
| ΔH⁰ (kJ/mol) at 298 K | -27.2 | -20.2 |
| ΔS⁰ (J/mol·K) at 298 K | -180 | -170 |
| ΔG⁰ (kJ/mol) at 298 K | +26.5 | +30.5 |
Data from thermodynamic calculations for dialkyl carbonate synthesis from CO₂. nih.gov
In contrast, transesterification reactions generally have smaller changes in enthalpy and entropy, as the number of moles of reactants and products is often the same, making it easier to achieve favorable equilibrium, especially when a reaction product is continuously removed.
Computational Chemistry in Mechanistic Elucidation
Computational chemistry has become an indispensable tool for investigating the intricate details of chemical reactions, offering insights that are often inaccessible through experimental methods alone. By modeling molecular structures and their interactions, these techniques provide a microscopic view of reaction pathways, transition states, and the energetic landscapes that govern them. In the context of this compound (DIPC) chemistry, computational approaches such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and the Conductor-like Screening Model for Real Solvents (COSMO-RS) are pivotal in elucidating reaction mechanisms, kinetics, and the influence of the surrounding environment on reaction outcomes.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energies, and activation barriers, thereby clarifying reaction mechanisms at the atomic level.
Furthermore, computational studies have examined the thermodynamics of dialkyl carbonate formation. The energy change associated with the formation of this compound has been calculated, providing fundamental data for assessing reaction feasibility and optimizing conditions. researchgate.net DFT can also be used to validate spectroscopic data, with computational NMR chemical shift predictions helping to confirm structural assignments of DIPC and related compounds.
| Computational Finding | Method | Significance in DIPC Chemistry | Reference |
| Energy of Formation (ΔE) | DFT | +9.6 kJ mol⁻¹ | researchgate.net |
| Catalyst-Dehydrant Interaction | DFT | Weaker interaction of 2-furonitrile with CeO2 surface improves DIPC yield. | researcher.liferesearchgate.net |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the time-dependent behavior of a system, including conformational changes, diffusion, and solvation phenomena.
In the context of this compound and related compounds, MD simulations offer powerful insights into solvation effects that influence reactivity. Simulations can model the interactions between a solute, such as a reaction intermediate, and the surrounding solvent molecules at an atomic level. Explicit-solvent MD simulations have been performed for dicarbonate (B1257347) compounds in liquid propylene (B89431) carbonate, a common electrolyte solvent. smolecule.com These all-atom simulations show that the solute molecules can affect the solvent's self-diffusion properties while maintaining their own diffusivity within limits suitable for electrolyte applications. smolecule.com
Studies on dicarbonate substrates, including this compound, show that solvent molecules can form structured layers around the solute. smolecule.com The first solvation shell, for example, may contain a specific number of solvent molecules, and this structuring can influence reaction rates and selectivity. smolecule.com Temperature-dependent effects, such as the stabilization of transition states in polar solvents, can also be explored using MD, providing a dynamic picture of the reaction environment. smolecule.com
| Simulation Type | System Studied | Key Findings | Reference |
| Classical All-Atom MD | Dipropan-2-yl dicarbonate in propylene carbonate | Solute slows solvent self-diffusion; its own diffusivity remains within electrolyte-compatible limits. | smolecule.com |
| Molecular Dynamics | Dicarbonate substrate in various solvents | Solvent molecules form structured layers (solvation shells) around the substrate. | smolecule.com |
COSMO-RS Modeling for Solvent Effects and Interactions
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method based on quantum chemistry that predicts the thermodynamic properties of fluids and solutions. scm.com It calculates the chemical potential of molecules in a liquid phase from the screening charge density on their surfaces, allowing for the prediction of properties like activity coefficients, solubility, vapor pressures, and partition coefficients without the need for system-specific parameters. scm.comnih.gov
While specific COSMO-RS studies focusing exclusively on this compound are not prevalent, the methodology is highly relevant for understanding its chemistry. For any reaction involving DIPC, whether as a reactant, product, or solvent, the surrounding medium plays a critical role. COSMO-RS can be used to screen and select optimal solvents for a given reaction by predicting how different solvents will affect the reactants, products, and transition states. researchgate.net
The model can predict key thermodynamic data that govern reaction kinetics and process design. For example, by calculating activity coefficients, COSMO-RS can provide a measure of the non-ideal behavior of a solution, which is essential for accurate kinetic modeling. bohrium.com It can also predict vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE), which are critical for designing separation and purification processes in the synthesis of this compound. scm.com This predictive power allows for the in silico design of more efficient and sustainable chemical processes by identifying ideal solvent systems before extensive experimental work is undertaken. researchgate.netresearchgate.net
Diisopropyl Carbonate As a Reagent in Organic Synthesis
Carbonylating Agent Applications
Dialkyl carbonates, the chemical class to which diisopropyl carbonate belongs, are recognized as environmentally benign carbonylating agents, serving as safer substitutes for hazardous compounds like phosgene (B1210022). silverfernchemical.comunive.it These reagents can introduce a carbonyl group into various nucleophiles. For instance, dimethyl carbonate (DMC), a closely related compound, is used for the methoxycarbonylation of amines to produce carbamates, which are valuable intermediates in the synthesis of pharmaceuticals, pesticides, and herbicides. unive.it The reaction of an amine with a dialkyl carbonate like DMC can yield both alkylation and carbonylation products, depending on the reaction conditions. unive.it
In a specific application, diisopropyl azodicarboxylate (DIAD), a different isopropyl-containing compound, has been employed as a carbonylating source in the copper-catalyzed carbonylation of anilines to synthesize a variety of carbamates under solvent-free conditions. rsc.org While direct research on this compound as a carbonylating agent is less common than for its methyl or ethyl counterparts, its chemical nature as a dialkyl carbonate suggests its potential for similar applications in introducing the isopropoxycarbonyl group to suitable substrates.
Role in Esterification Reactions
This compound can be used in esterification processes, a fundamental transformation in organic chemistry. A notable method involves the reaction of carboxylic acids with dialkyl carbonates in an alcohol-containing solvent, which proceeds without the need for an extrinsic acid or base catalyst. google.comgoogle.com In this process, the alcohol acts as a mediating agent, and its inherent nucleophilicity drives the synthesis of the corresponding ester. google.com The reaction is typically performed in the liquid phase with an excess of the dialylcarbonate relative to the carboxylic acid's carboxyl groups. google.com
Applications in Pharmaceutical Synthesis
This compound is utilized as an intermediate and a reagent in the synthesis of active pharmaceutical ingredients (APIs). vinuthana.com Its specific chemical properties make it a valuable component in multi-step synthetic pathways for complex molecules.
A significant and specific application of this compound is in the synthesis of Huperizine A. pharmaffiliates.com Huperizine A is a reversible alkaloid inhibitor of acetylcholinesterase (AChE) that has been investigated as a potential therapeutic agent for Alzheimer's disease. pharmaffiliates.com this compound serves as a key reagent in the chemical pathway to construct the Huperizine A molecule. pharmaffiliates.com
Use in Agrochemical Synthesis
In the field of agrochemicals, this compound is considered a critical intermediate for the manufacturing of certain pesticides and herbicides. vinuthana.com Similar to its role in pharmaceutical synthesis, it serves as a building block or reagent in the production of complex active ingredients for crop protection. The broader class of dialkyl carbonates, such as dimethyl carbonate, is also employed in the synthesis of pesticides and herbicides, often acting as a methylating or carbonylating agent. silverfernchemical.com
Participation in Polymerization Reactions
This compound participates in polymerization reactions, specifically through transesterification processes, to form polymers. This application is part of a broader effort to develop non-phosgene routes to important classes of polymers. uwb.edu.pl
This compound (DIPC) is explicitly named as a suitable dialkyl carbonate for the preparation of polycarbonate diols via a transesterification reaction with diols. google.com This process is a key method for producing polycarbonates, a class of thermoplastics with wide-ranging applications. uwb.edu.pl
The general synthesis involves the reaction of a diol with a dialkyl or diaryl carbonate. mdpi.com In a typical two-step melt polymerization process, a diol is first reacted with a dialkyl carbonate, such as dimethyl carbonate (DMC), to form oligomers, followed by a polycondensation step under vacuum to increase the molecular weight. nih.govicevirtuallibrary.com Various catalysts can be employed for this transesterification, including zinc (II) acetylacetonate (B107027) and potassium nitrate (B79036) on an alumina (B75360) support. mdpi.comrsc.org The reaction between a diol and a dialkyl carbonate proceeds via several potential pathways, including the reaction between hydroxyl and carbonate end groups with the elimination of an alcohol. nih.gov The use of this compound in this context allows for the synthesis of polycarbonates with specific properties derived from the isopropyl groups. google.com
Table of Research Findings on Polycarbonate Synthesis via Transesterification
| Carbonate Source | Diol Example | Catalyst | Key Finding | Citation |
| This compound | Aliphatic Diols (general) | Group IV B metal compounds | DIPC is a suitable carbonate for producing polycarbonate diols. | google.com |
| Dipropyl Carbonate | Dodecane-1,12-diol formate | Potassium tert-butoxide | Polycondensation affords high-molar-mass polycarbonate. | researchgate.net |
| Dimethyl Carbonate | 1,4-Butanediol | KNO3/γ-Al2O3 | Solid base catalyst effective for polycarbonate diol synthesis. | nih.govrsc.org |
| Diphenyl Carbonate | Aliphatic Diols | Zinc (II) Acetylacetonate | Highly effective catalyst for melt transesterification to high MW polycarbonates. | mdpi.com |
| Dimethyl Carbonate | Biorenewable Diols | K2CO3 | Carbonate metathesis polymerization (CaMP) yields high MW polycarbonates. | icevirtuallibrary.com |
Specific Reactions and Functional Group Transformations
Oxime Carbonate Synthesis
The synthesis of oxime carbonates represents a significant transformation in organic chemistry, yielding compounds that serve as valuable precursors for various functional groups. While direct reactions involving this compound for this purpose are not prominently featured in the reviewed literature, alternative and efficient methods have been developed utilizing structurally related compounds or other carbonate sources.
One notable method involves a copper-catalyzed reaction of oximes with diisopropyl azodicarboxylate (DIAD), which acts as a precursor for the formation of oxime carbonates. Current time information in Bangalore, IN.rsc.orgx-mol.comrsc.org This process facilitates the O–H bond cleavage of the oxime and subsequent O–C bond formation, affording the corresponding oxime carbonate derivatives in high yields. Current time information in Bangalore, IN.rsc.orgx-mol.com The reaction demonstrates broad functional group tolerance, making it a synthetically useful process. Current time information in Bangalore, IN.x-mol.com A proposed mechanism for this transformation suggests the thermal decomposition of DIAD to generate an esteric radical. This radical then combines with a copper(I) precursor to form a copper(III) species, which proceeds to abstract a hydrogen atom from the oxime. The final product is then formed via reductive elimination from the resulting copper(III)-oxime complex. rsc.org
Another established route to oxime carbonates avoids the use of phosgene and involves the preparation of alkyl or aryl 1H-imidazole-1-carboxylates from the corresponding alcohol and 1,1'-carbonyldiimidazole. These intermediates are then reacted with oximes in the presence of a base to yield the desired oxime carbonates.
Furthermore, oxime carbonate derivatives can be readily prepared by reacting chloroformates with oximes. nih.gov For instance, the reaction of various chloroformates with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) in the presence of sodium carbonate in a dichloromethane/water solvent system yields the corresponding oxime carbonates in high yields. nih.gov
The table below summarizes representative examples of oxime carbonate synthesis using methods other than direct reaction with this compound, as detailed in the literature.
Table 1: Synthesis of Various Oxime Carbonates
| Oxime Precursor | Carbonylating Agent/Reagent | Catalyst/Base | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various Aldoximes & Ketoximes | Diisopropyl Azodicarboxylate | Cu Catalyst | Corresponding Oxime Carbonates | High | Current time information in Bangalore, IN., x-mol.com |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | Isobutyl Chloroformate | Sodium Carbonate | Ethyl 2-cyano-2-(isobutoxycarbonyloxyimino)acetate | 87-94 | nih.gov |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | Allyl Chloroformate | Sodium Carbonate | Ethyl 2-(allyloxycarbonyloxyimino)-2-cyanoacetate | 87-94 | nih.gov |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | Benzyl Chloroformate | Sodium Carbonate | Ethyl 2-(benzyloxycarbonyloxyimino)-2-cyanoacetate | 87-94 | nih.gov |
| Alcohol | 1,1'-Carbonyldiimidazole, then Oxime | Base | Oxime Carbonate | Not Specified | rsc.org |
Isocyanate Precursor Chemistry
This compound is identified as a reagent in non-phosgene routes for the synthesis of isocyanates, which are crucial intermediates in the production of polyurethanes. nih.govgoogle.com These greener synthetic pathways typically proceed through the formation of carbamate (B1207046) intermediates, which are subsequently thermally decomposed to yield the desired isocyanates. nih.govresearchgate.net The use of dialkyl carbonates, including this compound, offers a safer alternative to the highly toxic phosgene traditionally used in isocyanate manufacturing. nih.govgoogle.com
The general process involves the reaction of a primary amine with a dialkyl carbonate, such as this compound, to form an N-substituted carbamate. google.comresearchgate.net This reaction can be catalyzed by various systems, although some processes aim for catalyst-free conditions. The resulting carbamate is then subjected to pyrolysis, leading to the formation of the isocyanate and the corresponding alcohol as a byproduct. nih.govgoogle.com
A patented process describes the production of isocyanates by decomposing a carbamate-containing compound at a temperature above the boiling point of the resulting isocyanate. google.com The patent explicitly lists this compound as a suitable carbonate for the initial preparation of these carbamate precursors. google.com Another patent details a phosgene-free process where an organic formamide (B127407) is reacted with a diorganocarbonate, followed by thermolysis of the reaction product to obtain the organic isocyanate in high yield. google.com While the examples in the latter patent utilize diphenyl carbonate, the principle applies to other diorganocarbonates like this compound. google.com
The synthesis of carbamates from amines and dialkyl carbonates is a widely studied method. researchgate.net For instance, the reaction of amines with dimethyl carbonate is a common example of this transformation. nih.govresearchgate.net The efficiency and selectivity of these reactions can be influenced by the choice of catalyst, solvent, and reaction conditions. nih.gov
The table below outlines the general steps and conditions for the synthesis of isocyanates using diorganocarbonates as precursors.
Table 2: General Process for Isocyanate Synthesis via Diorganocarbonates
| Step | Reactants | General Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| 1. Carbamate Formation | Primary Amine + Diorganocarbonate (e.g., this compound) | Presence of a catalyst may be required; Temperature varies. | N-substituted Carbamate | Formation of a thermolyzable isocyanate precursor. | google.com, google.com |
| 2. Thermolysis | N-substituted Carbamate | Reaction temperature is above the boiling point of the target isocyanate. | Organic Isocyanate + Alcohol | Decomposition to the final product and a recyclable alcohol byproduct. | google.com, google.com |
Diisopropyl Carbonate in Advanced Materials Science and Engineering
Application as a Solvent in Emerging Technologies
The function of diisopropyl carbonate as a solvent is being investigated in several high-technology areas, particularly where specific properties like electrochemical stability and green characteristics are desirable.
Electrolyte Component in Energy Storage Devices (e.g., Lithium-ion Batteries)
The performance and safety of lithium-ion batteries (LIBs) are critically dependent on the composition of their non-aqueous electrolytes. These electrolytes typically consist of a lithium salt, such as lithium hexafluorophosphate (B91526) (LiPF6), dissolved in a mixture of organic solvents, usually cyclic and linear carbonates. nih.govgoogle.com The primary role of the linear carbonates is to reduce the viscosity of the electrolyte and ensure sufficient ionic conductivity at various operating temperatures. epo.org
While dimethyl carbonate (DMC) and diethyl carbonate (DEC) are the most common linear carbonates used in commercial LIBs, research and patent literature indicate that other dialkyl carbonates, including this compound, are considered for these formulations. A European patent mentions this compound in a list of potential aliphatic carbonate solvents for liquid electrolytes, alongside more common options like ethyl methyl carbonate and diethyl carbonate. epo.org Although the patent notes a preference for other solvents to avoid flammability issues associated with some carbonates, the inclusion of DIPC signifies its potential as a co-solvent. epo.org The branched isopropyl groups in DIPC could theoretically offer different stability profiles or influence the formation of the solid electrolyte interphase (SEI) on the anode, a critical factor for battery longevity. However, extensive research detailing the specific performance benefits or drawbacks of DIPC in comparison to DMC or DEC in LIBs is not widely available in mainstream scientific literature, suggesting its application remains a niche or exploratory area.
Green Solvent for Extraction Processes
The principles of green chemistry have spurred a search for environmentally benign solvents to replace traditional volatile organic compounds. In this context, dialkyl carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC) are gaining significant attention. mdpi.comrsc.org They are considered green solvents because they are relatively non-toxic, biodegradable, and can be synthesized from sustainable feedstocks. rsc.org For instance, DEC has been successfully evaluated as a green alternative for the solvent extraction of gold from chloride solutions and for the microextraction of chlorophenols from water samples. rsc.orgacs.org Similarly, DMC has been patented for use as an extraction solvent for various organic materials from aqueous solutions. google.com
While its close relatives, DMC and DEC, have proven to be promising green solvents, there is a notable lack of specific studies and documented applications for this compound in extraction processes. Given its structural similarity as a linear dialkyl carbonate, it could be hypothesized that DIPC may share some of the favorable green characteristics. However, without dedicated research into its extraction efficiency, biodegradability, and toxicity profile, its viability as a green solvent for extraction remains an area for future investigation.
Role in Coatings and Adhesives
This compound serves as a precursor in the synthesis of advanced polymers used in coatings and adhesives, particularly in the production of polyurethanes. Polycarbonate polyols are key components in formulating high-performance polyurethane resins. A Chinese patent details a method for creating polyurethane resin compositions where this compound is explicitly listed as a potential transesterification agent to produce these essential polycarbonate polyols. google.com In this process, a polyol component is reacted with a dialkyl carbonate, such as DIPC, to form the polycarbonate backbone, which is then reacted with a polyisocyanate to create the final polyurethane resin. google.com
This application aligns with a broader trend of using dialkyl carbonates to create safer, isocyanate-free polyurethane systems. Non-isocyanate polyurethanes (NIPUs) are an emerging class of materials for coatings and adhesives that avoid the use of toxic isocyanate precursors. mdpi.commdpi.com Studies have shown that dimethyl carbonate can be used to carbonate polyols (including bio-based ones from tannins or sugars), which then react with amines to form NIPU resins suitable for wood and metal coatings. mdpi.commdpi.com The inclusion of this compound in patents for polyurethane precursors suggests its role as a building block in this innovative field, contributing to the development of more sustainable and less hazardous coating and adhesive formulations. google.com
Use as a Plasticizer
Plasticizers are additives that increase the flexibility and durability of a material, most notably plastics. They work by embedding themselves between polymer chains, reducing the glass transition temperature (Tg) and making the material softer. Various organic carbonates, such as propylene (B89431) carbonate (PC), ethylene (B1197577) carbonate (EC), and dimethyl carbonate (DMC), have been investigated as plasticizers, particularly in the context of solid polymer electrolytes where they enhance ionic conductivity by increasing polymer segmental motion. nih.govscirp.orgresearchgate.net For example, propylene carbonate has been shown to effectively plasticize polymer electrolyte matrixes, leading to improved cell discharge capacity. nih.govresearchgate.net
However, the effectiveness of a carbonate as a plasticizer can be system-dependent. One study on a poly(methyl methacrylate)-based electrolyte found that the addition of dimethyl carbonate had an "anti-plasticization" effect, reducing ionic conductivity. scirp.org Despite the known use of its chemical relatives, specific research or industrial applications of this compound as a primary plasticizer for common polymers like PVC or in advanced material formulations are not well-documented in the available literature. While a patent exists for using carbonates of natural origin, like glycerol (B35011) carbonate, as plasticizers, it does not extend to DIPC. google.com Therefore, its role in this application appears to be minimal or underexplored compared to other carbonate compounds.
Integration into Novel Material Formulations
The integration of this compound into novel material formulations is primarily linked to its role as a monomer or reactant in polymer synthesis. As mentioned previously, a key application is in the creation of polycarbonate polyols for specialized polyurethane resins. google.com These resins can be engineered for specific properties, such as improved moisture resistance and thermal cycling performance, making them a novel formulation for demanding applications in construction or electronics. google.com
Furthermore, the broader class of dialkyl carbonates is instrumental in developing innovative materials. For example, dimethyl carbonate is a key reagent in the environmentally friendly synthesis of carbonate-type macrodiols, which are then used to produce transparent and self-healable thermoplastic polyurethanes. mdpi.com This process involves a base-catalyzed polycondensation of co-diols and DMC. mdpi.com While this specific research highlights DMC, the underlying transesterification chemistry provides a blueprint where other dialkyl carbonates, potentially including this compound, could be substituted to tailor the final properties of the resulting polymer. The synthesis of such advanced functional polymers represents a significant area where DIPC could be integrated into novel material formulations.
Interactive Data Table: Properties of Selected Carbonates
| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Application Areas in Materials Science |
| This compound | C₇H₁₄O₃ | 146.18 | 147 | Potential Electrolyte Co-Solvent, Polyurethane Precursor |
| Dimethyl Carbonate | C₃H₆O₃ | 90.08 | 90 | Electrolyte Solvent, Green Solvent, Polyurethane Precursor |
| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 | 126-128 | Electrolyte Solvent, Green Solvent |
| Propylene Carbonate | C₄H₆O₃ | 102.09 | 242 | Electrolyte Solvent, Plasticizer |
| Ethylene Carbonate | C₃H₄O₃ | 88.06 | 248 | Electrolyte Solvent, Plasticizer |
Process Optimization and Industrial Relevance
Economic and Environmental Assessment of Production Processes
The economic viability and environmental impact of Diisopropyl Carbonate production are critically dependent on the chosen synthesis route. Traditional methods often involve hazardous reactants, while modern approaches aim for greener, more sustainable pathways.
For instance, in processes involving the direct synthesis from an alcohol and carbon dioxide, the reaction equilibrium can be unfavorable. acs.org To drive the reaction forward, byproducts like water must be removed, often through energy-intensive distillation or by using dehydrating agents which themselves require energy to produce and regenerate. acs.orgcardiff.ac.uk The choice of separation technique is crucial; methods like pervaporation can offer energy savings compared to traditional azeotropic distillation. wordpress.com
A comparative analysis of different production routes highlights the variance in energy requirements. The phosgene (B1210022) route, while effective, involves high energy costs and produces toxic waste. In contrast, transesterification routes are generally considered more eco-friendly but require careful optimization of energy inputs for heating, catalysis, and product separation. google.com For example, in the production of dimethyl carbonate (DMC), a similar compound, the separation of the azeotrope it forms with methanol (B129727) is a significant energy-consuming step. acs.org A similar challenge would exist for separating DIPC from isopropanol (B130326).
Table 1: Factors Influencing Energy Consumption in DIPC Production
| Process Stage | Key Energy Consumption Factors | Potential for Optimization |
| Reaction | Heating to reaction temperature, maintaining pressure (especially in CO2 routes), mixing. | Catalyst optimization to lower reaction temperature; process intensification. |
| Separation | Distillation to separate DIPC from unreacted isopropanol, catalysts, and byproducts. | Use of energy-efficient separation techniques like pervaporation; process integration. wordpress.com |
| Purification | Final purification steps to meet quality specifications. | Optimization of distillation columns; use of advanced control systems. |
| Ancillary | Pumping fluids, solvent recovery, waste treatment. | Efficient equipment selection, solvent recycling. rsc.org |
Other key strategies for reducing the carbon footprint of DIPC production include:
Transitioning to Renewable Energy: Powering manufacturing operations with renewable sources like solar, wind, or hydropower can significantly lower emissions from electricity consumption. oizom.com
Improving Energy Efficiency: Optimizing processes to consume less energy directly translates to lower CO2 emissions. oizom.com This includes using highly efficient catalysts, integrating heat exchange networks, and employing advanced process control.
Adopting Circular Economy Principles: Designing processes where byproducts can be recycled or reused minimizes waste and the associated emissions from waste treatment. oizom.com For example, dehydrating agents used in the CO2 route can be regenerated and recycled. rsc.orgchemistryviews.org
A study on a similar process, producing propylene (B89431) carbonate from CO2, estimated a net CO2 emission reduction of approximately -0.318 lb CO2 per lb of product, demonstrating the potential for these processes to be carbon negative. unl.edu
Effective waste minimization and byproduct utilization are central to the green chemistry principles guiding modern DIPC production. The primary strategies involve source reduction and recycling. iaea.orgepa.gov
Source Reduction: The most effective strategy is to avoid generating waste in the first place. epa.gov For DIPC, this is exemplified by the shift away from the phosgene process, which generates corrosive and toxic waste, to cleaner routes like the transesterification of cyclic carbonates or the direct synthesis from CO2. google.comnih.gov
Byproduct Utilization and Recycling: In many synthesis routes, byproducts are unavoidable, and their management is key to economic and environmental performance.
In the direct synthesis of dialkyl carbonates from CO2 and alcohol, water is the main byproduct. chemistryviews.org Its removal is essential, and technologies that use regenerable dehydrating agents, such as certain acetals or siloxanes, create a closed-loop system that minimizes waste. rsc.orgchemistryviews.org
In the transesterification of dimethyl carbonate with isopropanol, methanol is a byproduct that can be recycled or sold.
When DIPC is produced from propylene carbonate and isopropanol, the co-product is propylene glycol, a valuable chemical used in antifreeze, polymers, and personal care products. The economic viability of this route can be significantly enhanced by the effective purification and sale of the propylene glycol byproduct.
Catalysts, especially expensive or hazardous ones, should be recovered and reused. Heterogeneous catalysts are advantageous as they are more easily separated from the product mixture. acs.org
Scale-up Considerations for this compound Production
Transitioning DIPC production from the laboratory to an industrial scale involves significant challenges that must be addressed to ensure the process is safe, efficient, and economically viable. Key considerations include reaction kinetics, thermodynamics, and physical transport phenomena. mt.comresearchopenworld.com
Mixing and Heat Transfer: What works in a small flask may not work in a large reactor. Inadequate mixing on a large scale can lead to localized "hot spots," extended reaction times, and an increase in impurity formation. scale-up.com Similarly, the surface-area-to-volume ratio decreases as the reactor size increases, making heat removal from exothermic reactions more challenging. This requires careful reactor design and the implementation of effective cooling systems to prevent thermal runaways. mt.com
Reaction Conditions and Kinetics: Reaction parameters such as temperature, pressure, and catalyst loading must be re-optimized for the larger scale. jove.com The choice of reagents may also need to be reconsidered; for example, a solvent suitable for a lab procedure might generate too much waste for industrial production. jove.com
Process Modeling and Simulation: To mitigate the risks and costs associated with trial-and-error at a large scale, process modeling and simulation are invaluable tools. researchopenworld.comscale-up.com Software like Dynochem can be used to model reaction kinetics, heat transfer, and mixing to predict how a process will behave in larger equipment and to identify optimal operating conditions before building a pilot plant. scale-up.com
Downstream Processing: The separation and purification of DIPC from unreacted starting materials, byproducts, and the catalyst is a critical part of the process. The efficiency of distillation columns, extraction units, and filtration systems must be carefully evaluated and designed for the commercial production rate. bspublications.net
Table 2: Key Scale-Up Challenges and Mitigation Strategies
| Challenge | Description | Mitigation Strategy |
| Thermodynamics & Safety | Exothermic reactions can be difficult to control at scale, posing a safety risk. mt.com | Perform reaction calorimetry studies at the lab scale to understand heat release; design robust reactor cooling systems. mt.com |
| Mass & Heat Transfer | Inefficient mixing and heat removal can lead to lower yields and more impurities. scale-up.com | Use computational fluid dynamics (CFD) to model mixing; select appropriate agitators and reactor geometries; ensure adequate heat exchange surface area. |
| Process Economics | Reagent costs, equipment costs, and production rates must align with market demands. jove.combspublications.net | Optimize catalyst loading to reduce costs; consider continuous flow processes for better efficiency and control; evaluate multi-purpose equipment. jove.com |
| Downstream Purification | Separation efficiency may differ at scale, affecting final product purity. | Develop robust purification methods (e.g., distillation, crystallization) at the pilot scale; use process modeling to design commercial-scale separation units. bspublications.net |
Quality Control and Process Monitoring in Industrial Synthesis
Ensuring the consistent quality of this compound requires a robust system of quality control and real-time process monitoring. This is achieved through the implementation of Process Analytical Technology (PAT), a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process and quality attributes. bruker.comadragos-pharma.com
The goal of PAT is to build quality into the product by understanding and controlling the process, rather than relying solely on testing the final product. bruker.com This involves identifying the Critical Quality Attributes (CQAs) of DIPC (e.g., purity, color, moisture content) and the Critical Process Parameters (CPPs) that affect them (e.g., temperature, pressure, reactant concentration, mixing speed). adragos-pharma.com
A variety of analytical tools can be integrated directly into the production line for real-time monitoring: rsc.orgpharmaexcipients.com
Spectroscopy: Techniques like Near-Infrared (NIR) and Raman spectroscopy can monitor the concentration of reactants, products, and byproducts in real-time without needing to draw samples. In-line Fourier-transform infrared (FTIR) spectroscopy is particularly useful for tracking the progress of chemical reactions. rsc.org
Chromatography: Online High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for more complex mixtures, providing detailed information about the composition of the reaction mixture and identifying trace impurities. rsc.org
Sensors: Physical sensors continuously monitor CPPs like temperature, pressure, and flow rates. pharmaexcipients.com
By combining data from these tools with mathematical models, manufacturers can predict the quality of the final product in real-time and make immediate adjustments to the process to prevent deviations, thereby reducing batch failures and ensuring consistent product quality. bruker.comadragos-pharma.com
Integration of Digital Twins and IIoT for Process Optimization
The convergence of the Industrial Internet of Things (IIoT) and Digital Twin technology offers transformative potential for optimizing DIPC production. gbtec.com
An IIoT ecosystem consists of a network of sensors, instruments, and devices connected throughout the plant, collecting vast amounts of real-time data on process parameters, equipment health, and product quality. simio.comcontroleng.com
A Digital Twin is a dynamic, virtual model of the physical DIPC production process. gbtec.comesa-automation.com This virtual replica is continuously updated with the real-time data streamed from the IIoT sensors. simio.com The integration of these technologies enables a host of advanced capabilities:
Real-Time Monitoring and Simulation: The digital twin provides a comprehensive, real-time visualization of the entire production line. simio.com Operators can use this virtual environment to run simulations and test "what-if" scenarios—such as changing a feedstock or adjusting a reaction temperature—without affecting the physical plant. This allows for the identification of optimal process conditions in a safe, cost-effective manner. esa-automation.com
Predictive Maintenance: By analyzing historical and real-time data from equipment, the digital twin can predict when a piece of machinery, like a pump or a reactor agitator, is likely to fail. simio.comesa-automation.com This allows maintenance to be scheduled proactively, minimizing unplanned downtime and reducing costs.
Process Optimization and Control: By applying machine learning and artificial intelligence algorithms to the data, the digital twin can identify complex relationships between process parameters and product quality that may not be obvious to human operators. simio.comcontroleng.com This can lead to the discovery of new ways to improve yield, reduce energy consumption, and minimize waste. The system can even move towards automated decision-making, where the digital twin automatically adjusts process parameters to maintain optimal performance. simio.com
By creating a closed-loop feedback system between the physical plant and its virtual counterpart, the integration of digital twins and IIoT facilitates a more intelligent, agile, and efficient approach to chemical manufacturing. controleng.com
Future Directions and Emerging Research Areas
Novel Catalytic Systems for Enhanced Selectivity and Sustainability
The shift away from hazardous reagents like phosgene (B1210022) has intensified the search for efficient and sustainable catalysts for dialkyl carbonate synthesis. unicamp.bracs.orgmdpi.com While much of the foundational research has been on dimethyl carbonate (DMC), the principles are often transferable to DPC.
Heterogeneous Catalysts: Solid catalysts are preferred for large-scale production because they are easier to separate from the reaction mixture, which simplifies product purification and catalyst recycling. beilstein-journals.org Metal oxides, particularly cerium oxide (CeO₂), have been extensively studied for the direct synthesis of dialkyl carbonates from alcohols and carbon dioxide (CO₂). mdpi.comacs.org The effectiveness of these catalysts can be enhanced through modifications like creating mixed metal oxides (e.g., CeO₂-ZrO₂) or supporting them on materials like carbon. mdpi.comacs.org Research into zirconium-based metal-organic frameworks (MOFs), such as UiO-66, has also shown high selectivity for DMC synthesis, a concept that could be extended to DPC. mdpi.com For the transesterification route, lead-based catalysts like PbO-ZrO₂ have demonstrated high conversion and selectivity. mdpi.com
Homogeneous and Biocatalysts: Ionic liquids (ILs) are emerging as highly effective homogeneous catalysts for transesterification reactions. beilstein-journals.org They can act as organocatalysts, with basic ILs like 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) showing high yields in the synthesis of other dialkyl carbonates. beilstein-journals.orgresearchgate.net The dual activation capability of some ILs, where the cation and anion work together to activate the reactants, offers a pathway to highly selective and efficient reactions. beilstein-journals.org Enzymes, particularly lipases like Novozym 435, represent a green biocatalytic route. nih.govtubitak.gov.trmdpi.com These biocatalysts operate under mild conditions and can achieve high yields, although challenges such as long reaction times can be a drawback. nih.govfrontiersin.org
Table 1: Comparison of Emerging Catalytic Systems for Dialkyl Carbonate Synthesis
| Catalyst Type | Examples | Advantages | Research Focus |
|---|---|---|---|
| Heterogeneous Metal Oxides | CeO₂, CeO₂-ZrO₂, PbO-ZrO₂ | High stability, ease of separation and recycling. beilstein-journals.org | Improving activity and stability to meet industrial demands. mdpi.com |
| Metal-Organic Frameworks (MOFs) | UiO-66, ZIF-67 | High specific surface area and porosity, tunable active sites. mdpi.com | Enhancing catalytic activity and CO₂ adsorption capacity. mdpi.com |
| Ionic Liquids (ILs) | [BMIM]OH, Phosphonium salts | High selectivity, dual activation mechanism, tunable properties. beilstein-journals.orgbeilstein-journals.org | Developing task-specific ILs and improving recyclability. beilstein-journals.org |
| Enzymes (Lipases) | Novozym 435, Candida antarctica Lipase (B570770) B (CALB) | High selectivity, mild reaction conditions, biodegradable. nih.govscribd.com | Overcoming long reaction times and optimizing for solvent-free systems. nih.govfrontiersin.org |
Exploration of Diisopropyl Carbonate in New Reaction Pathways
The reactivity of DPC allows it to serve as a versatile intermediate and a green reagent in various chemical syntheses, acting as a safer substitute for toxic compounds like phosgene. osti.govunive.it
One significant area of exploration is its use as a carboxylating or transesterification agent. osti.gov For instance, DPC can react with alcohols or phenols to produce other organic carbonates, a pathway that is crucial for producing specialty chemicals and monomers for polymers like polycarbonates and polyurethanes. beilstein-journals.orgresearchgate.net It can also be used in the synthesis of carbamates from amines, which are important compounds in the pharmaceutical and agricultural industries. unive.it Furthermore, DPC is being investigated as a solvent and reagent in the synthesis of fine chemicals and active pharmaceutical ingredients, such as Huperizine, which has shown potential in studying cell death in brain tissue cultures. scbt.com The use of DPC in lipase-catalyzed polymerizations to create polyesters is another innovative application, highlighting its role in green polymer chemistry. nih.gov
Development of Advanced Separation and Purification Techniques
A significant challenge in the production of DPC via the alcoholysis of urea (B33335) or transesterification is the separation of the final product from the reactants, particularly the alcohol (isopropanol). The formation of azeotropes between diisopropyl ether, isopropyl alcohol, and water makes simple distillation ineffective. google.com
Advanced separation methods are being developed to overcome these challenges:
Extractive and Azeotropic Distillation: These techniques involve adding an entrainer or a solvent to alter the relative volatilities of the components, thereby breaking the azeotrope. semanticscholar.orggoogle.com For example, heterogeneous azeotropic distillation can induce a liquid-liquid phase separation, simplifying the recovery of the desired product. semanticscholar.org
Reactive Distillation (RD): This process intensification technique combines the chemical reaction and distillation in a single unit. researchgate.net By continuously removing products as they are formed, RD can shift the reaction equilibrium, leading to higher conversions and yields, as demonstrated in the synthesis of other dialkyl carbonates. researchgate.netchula.ac.thnih.gov This method can reduce capital and operating costs compared to conventional reactor-separator systems. researchgate.net
Membrane Separation: The use of membranes with specific pore sizes (e.g., 0 to 10 nm) offers a low-energy alternative for purifying dialkyl carbonates. google.com Techniques like pervaporation are being explored for dehydrating alcoholic mixtures, which is a critical step in many synthesis routes. semanticscholar.org Dialkyl carbonates themselves are also being used as green solvents in the fabrication of membranes for other separation processes. unive.itresearchgate.net
Salting-Out Extraction: This method uses a salt to decrease the solubility of the desired organic compound (like isopropanol) in the aqueous phase, enhancing its transfer to an organic solvent phase. researchgate.net
In Silico Design and Optimization of this compound-related Processes
Computational modeling and simulation are becoming indispensable tools for accelerating the development and optimization of chemical processes related to DPC. These in silico methods allow for rapid screening of variables and process designs before committing to costly and time-consuming experimental work.
Process simulation software, such as Aspen Plus, is used to model and optimize entire production plants. chula.ac.thnih.gov Researchers can simulate different configurations, like comparing conventional reactor-distillation setups with intensified reactive distillation systems, to determine the most energy-efficient and economical design. chula.ac.thnih.gov These models can be connected to optimization algorithms, like genetic algorithms, to fine-tune operating conditions for maximum yield and minimum energy consumption. nih.gov
At a more fundamental level, quantum chemical calculations and Density Functional Theory (DFT) are employed to investigate reaction mechanisms. mdpi.com These calculations can elucidate how catalysts activate reactants, helping to explain the observed selectivity and guiding the design of more effective catalysts. mdpi.com For instance, DFT studies on zirconia catalysts have provided insights into the synthesis of dimethyl carbonate from methanol (B129727) and CO₂, which can inform catalyst development for DPC. mdpi.com
Sustainable Lifecycle Assessment of this compound Production and Use
A comprehensive evaluation of the environmental impact of DPC is crucial for its positioning as a green chemical. Lifecycle Assessment (LCA) is a methodology used to quantify the environmental footprint of a product from raw material extraction to end-of-life.
For DPC, this involves comparing different synthesis routes. The traditional phosgene-based processes are known to be highly toxic and generate significant waste, including chlorinated byproducts and wastewater. jaci.or.jpjaci.or.jp Non-phosgene routes, such as those starting from CO₂, are considered more sustainable alternatives. jaci.or.jpjaci.or.jp An LCA would quantify metrics such as global warming potential (CO₂ emissions), energy consumption, and toxicity. For example, the Asahi Kasei process for producing polycarbonate via a non-phosgene route using CO₂ has been highlighted as a breakthrough in green and sustainable chemistry, reducing wastewater and avoiding toxic materials. jaci.or.jpacs.org
The assessment also includes the use phase and end-of-life of DPC and its derived products. As DPC is considered to have low toxicity and be biodegradable, its use as a solvent or reagent presents a favorable environmental profile compared to traditional hazardous chemicals. unive.it The goal is to ensure that the entire lifecycle of DPC aligns with green chemistry principles, minimizing environmental impact while maximizing economic and social benefits. jaci.or.jp
Q & A
Q. What is the role of diisopropyl carbonate in synthesizing neuroprotective agents like Huperizine, and what experimental parameters are critical for its effective use?
this compound acts as a reactive intermediate or solvent in multi-step organic syntheses, such as the production of Huperizine, which mitigates glutamate-induced neurotoxicity. Key methodological considerations include maintaining anhydrous conditions to prevent hydrolysis, optimizing reaction temperatures (typically 20–100°C), and employing catalysts like palladium acetate for coupling reactions. Researchers should use inert atmospheres to stabilize sensitive intermediates and monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS) .
Q. How should researchers design kinetic studies to evaluate this compound’s reactivity in transesterification reactions?
Kinetic studies require systematic variation of reactant molar ratios (e.g., alcohol-to-carbonate ratio), temperature gradients (e.g., 25–80°C), and catalyst loading (e.g., alkali metal carbonates). In-situ Fourier-transform infrared spectroscopy (FTIR) can track carbonyl group consumption, while periodic sampling coupled with high-performance liquid chromatography (HPLC) quantifies product formation. Activation energy calculations using the Arrhenius equation should account for side reactions, necessitating triplicate trials to ensure reproducibility .
Advanced Research Questions
Q. Which molecular dynamics force fields (e.g., GAFF, CHARMM36) accurately predict this compound’s thermophysical properties, and how do simulations align with experimental data?
Studies on structurally similar compounds like diisopropyl ether suggest that GAFF and CHARMM36 potentials predict density with 2–5% deviations from experimental values. For this compound, simulations should incorporate polarizable force fields to better model its polar carbonate group. Validation requires comparing computed density-pressure profiles (e.g., at 303.15 K and 0.1–100 MPa) with experimental pycnometry data. Discrepancies in compressibility factors may necessitate adjusting torsional parameters or including quantum mechanical corrections .
Q. What advanced analytical techniques resolve contradictions in NMR or GC-MS data when characterizing this compound derivatives?
Conflicting spectral data in stereochemically complex systems can be addressed using 2D NMR (e.g., HSQC, NOESY) to distinguish overlapping signals. Isotopic labeling (e.g., deuterated solvents) clarifies proton environments, while computational NMR chemical shift predictions via density functional theory (DFT) validate assignments. For GC-MS ambiguities, coupling with chiral stationary phases or cross-referencing with X-ray crystallography data ensures accurate structural elucidation .
Q. How can adiabatic calorimetry and computational modeling assess thermal hazards during this compound storage?
Accelerating rate calorimetry (ARC) measures self-heating rates and pressure profiles under adiabatic conditions, identifying critical temperatures for decomposition. Coupled with DFT calculations (e.g., transition state mapping), this approach predicts decomposition pathways, such as radical-mediated cleavage or ester pyrolysis. Researchers should correlate simulated activation energies (e.g., 80–120 kJ/mol) with experimental ARC data to establish safe storage thresholds and venting requirements .
Notes
- Methodological rigor : Experimental designs should prioritize reproducibility, with detailed protocols for catalyst preparation, solvent purification, and inert atmosphere maintenance.
- Data validation : Cross-referencing computational predictions with experimental measurements (e.g., density, thermal stability) minimizes errors in property estimation.
- Safety protocols : Thermal hazard assessments must include contingency plans for exothermic runaway reactions, particularly in large-scale syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
